molecular formula C9H15F3N2O2 B1491089 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098119-42-5

2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1491089
CAS No.: 2098119-42-5
M. Wt: 240.22 g/mol
InChI Key: MZHWFJUKBJKFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes an amino group, an ethoxy group, and a trifluoromethyl group attached to a pyrrolidinyl ring

Properties

IUPAC Name

2-amino-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O2/c1-2-16-8(9(10,11)12)3-4-14(6-8)7(15)5-13/h2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHWFJUKBJKFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C1)C(=O)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. One common approach is the cyclization of a suitable precursor containing the ethoxy and trifluoromethyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact mechanism would vary based on the context of its application.

Comparison with Similar Compounds

  • 3-Ethoxy-3-(trifluoromethyl)pyrrolidine: Similar structure but lacks the amino group.

  • 2-Aminoethan-1-one: Similar amino group but lacks the pyrrolidinyl ring and trifluoromethyl group.

Uniqueness: 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is unique due to the combination of its amino group, ethoxy group, and trifluoromethyl group on the pyrrolidinyl ring, which imparts distinct chemical and physical properties compared to its similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

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